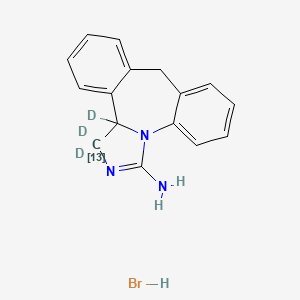
Epinastine-13C,d3 (hydrobromide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epinastine-13C-d3 (hydrobromide) is a deuterium and carbon-13 labeled version of epinastine, a potent antihistamine and mast cell stabilizer. This compound is primarily used in scientific research as an internal standard for the quantification of epinastine in various assays . Epinastine itself is a selective histamine H1 receptor antagonist, known for its antiallergic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Epinastine-13C-d3 (hydrobromide) involves the incorporation of stable isotopes of carbon and deuterium into the epinastine molecule. The process typically starts with the synthesis of labeled precursors, followed by their incorporation into the epinastine structure through a series of chemical reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of Epinastine-13C-d3 (hydrobromide) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to confirm the incorporation of the isotopes and the overall integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
Epinastine-13C-d3 (hydrobromide) undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule.
Reduction: This reaction can alter the oxidation state of the molecule.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epinastine derivatives with modified functional groups, while reduction may produce more reduced forms of the molecule .
Scientific Research Applications
Epinastine-13C-d3 (hydrobromide) is widely used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for the quantification of epinastine.
Biology: To study the pharmacokinetics and metabolism of epinastine in biological systems.
Medicine: In the development and validation of analytical methods for epinastine quantification in human plasma.
Industry: For quality control and assurance in the production of epinastine-containing pharmaceuticals
Mechanism of Action
Epinastine-13C-d3 (hydrobromide) exerts its effects by acting as a histamine H1 receptor antagonist. It stabilizes mast cells, preventing their degranulation and the subsequent release of histamine. This action helps control allergic responses by inhibiting histamine binding to both H1 and H2 receptors, providing lasting protection against itching and inflammation .
Comparison with Similar Compounds
Similar Compounds
Epinastine: The non-labeled version of Epinastine-13C-d3 (hydrobromide).
Other Antihistamines: Such as cetirizine, loratadine, and fexofenadine, which also act as histamine H1 receptor antagonists
Uniqueness
Epinastine-13C-d3 (hydrobromide) is unique due to its isotopic labeling, which makes it an invaluable tool in analytical chemistry for the precise quantification of epinastine. This labeling allows for more accurate pharmacokinetic and metabolic studies compared to non-labeled compounds .
Properties
Molecular Formula |
C16H16BrN3 |
|---|---|
Molecular Weight |
334.23 g/mol |
IUPAC Name |
5,5,6-trideuterio-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,7,9,11,14,16-heptaen-3-amine;hydrobromide |
InChI |
InChI=1S/C16H15N3.BrH/c17-16-18-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)19(15)16;/h1-8,15H,9-10H2,(H2,17,18);1H/i10+1D2,15D; |
InChI Key |
ADPMHRDERZTFIN-CRIIMPNVSA-N |
Isomeric SMILES |
[2H]C12C3=CC=CC=C3CC4=CC=CC=C4N1C(=N[13C]2([2H])[2H])N.Br |
Canonical SMILES |
C1C2C3=CC=CC=C3CC4=CC=CC=C4N2C(=N1)N.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















